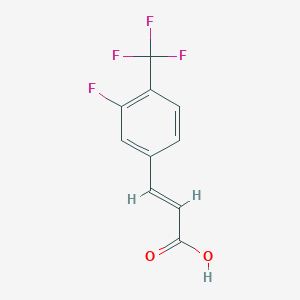

3-Fluoro-4-(trifluoromethyl)cinnamic acid

CAS No.: 231291-13-7

Cat. No.: VC2440357

Molecular Formula: C10H6F4O2

Molecular Weight: 234.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 231291-13-7 |

|---|---|

| Molecular Formula | C10H6F4O2 |

| Molecular Weight | 234.15 g/mol |

| IUPAC Name | (E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid |

| Standard InChI | InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ |

| Standard InChI Key | LUEWWWLVURRLNN-DUXPYHPUSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)F)C(F)(F)F |

| SMILES | C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F |

| Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

3-Fluoro-4-(trifluoromethyl)cinnamic acid is identified by the Chemical Abstracts Service (CAS) registry number 231291-13-7. It possesses a molecular formula of C10H6F4O2 with a corresponding molecular weight of 234.15 g/mol. The compound is also known by several synonyms including (E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid and 3-[3-fluoro-4-(trifluoromethyl)phenyl]acrylic acid. The structure features a phenyl ring substituted with both a fluoro group and a trifluoromethyl group, connected to a propenoic acid (acrylic acid) moiety.

Physical and Chemical Properties

The chemical and physical properties of 3-Fluoro-4-(trifluoromethyl)cinnamic acid are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 231291-13-7 |

| Molecular Formula | C10H6F4O2 |

| Molecular Weight | 234.15 g/mol |

| IUPAC Name | (E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid |

| Other Identifiers | MDL Number: MFCD00236295 |

| Appearance | Solid (typical for cinnamic acid derivatives) |

| Solubility | Limited water solubility (expected based on structure) |

Research Status and Future Directions

Current research on 3-Fluoro-4-(trifluoromethyl)cinnamic acid appears to be in preliminary stages, with significant potential for further investigation. The compound represents an interesting scaffold for medicinal chemistry exploration due to its unique fluorinated structure.

Research Gaps and Opportunities

Several areas warrant further investigation:

-

Comprehensive evaluation of biological activities, particularly antimicrobial and anti-inflammatory properties

-

Structure-activity relationship studies to understand the impact of the specific fluorination pattern

-

Development of synthetic methodologies to access this compound and analogs in high yield and purity

-

Exploration of potential applications in pharmaceutical development beyond traditional uses of cinnamic acid derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume